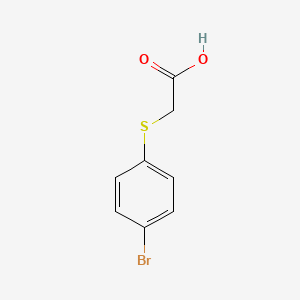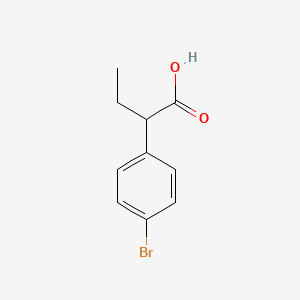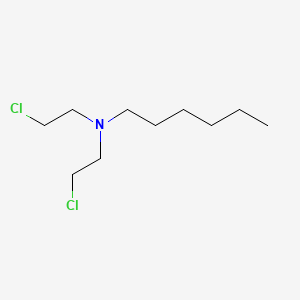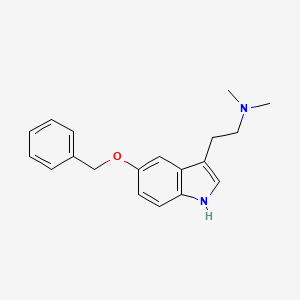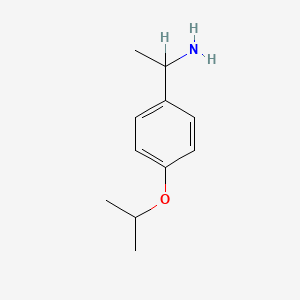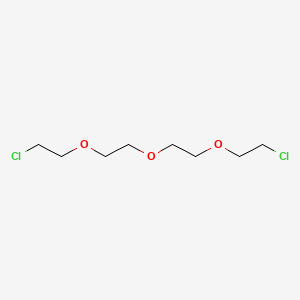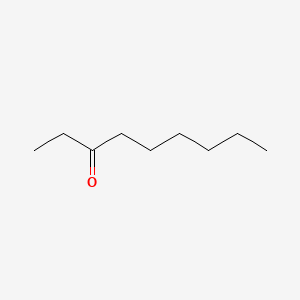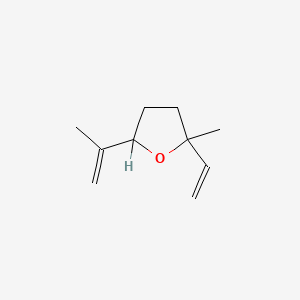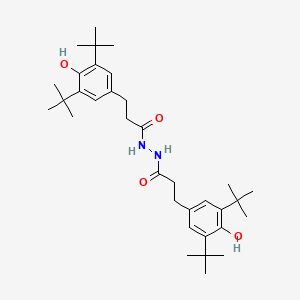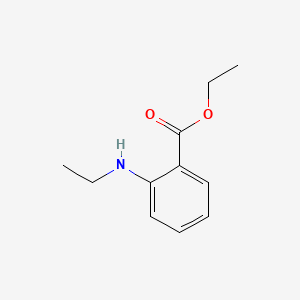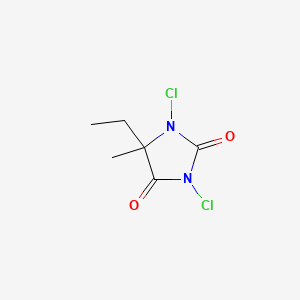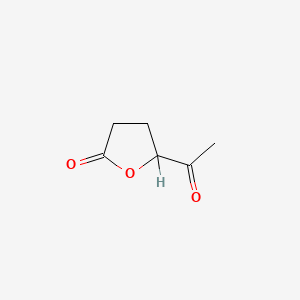
Di-p-tolyl sulfone
説明
Di-p-tolyl sulfone is a chemical compound that has been the subject of various studies due to its interesting chemical properties and potential applications in organic synthesis and catalysis. It is a diaryl sulfone where both aromatic rings are substituted with a methyl group at the para position.
Synthesis Analysis
The synthesis of related sulfone compounds has been demonstrated in several studies. For instance, a bis-sulfoxide with a binaphthyl backbone, which is structurally related to di-p-tolyl sulfone, was synthesized from commercially available materials and used as a chiral ligand in late-transition metal catalysis . Another study involved the synthesis of substituted benzyl-p-tolyl sulfones, which are structurally similar to di-p-tolyl sulfone, through a series of reactions starting from 2-methylbenzyl alcohol .
Molecular Structure Analysis
The molecular structure of compounds closely related to di-p-tolyl sulfone has been elucidated using X-ray diffraction methods. For example, the crystal and molecular structure of a sulfoxide derivative was determined, providing insights into the stereochemistry and conformation of such molecules .
Chemical Reactions Analysis
Di-p-tolyl sulfone undergoes various chemical reactions under different conditions. Photolysis of di-p-tolyl sulfone in various arenes with UV light leads to the formation of arenesulfonic acids, arenesulfonic anhydrides, thiolsulfonates, diaryl sulfones, biaryls, and sulfur dioxide, indicating the generation of arenesulfonyl radicals . Additionally, photolysis in pyridine yields isomeric p-tolylpyridines, with the distribution of isomers being influenced by the presence of acetone in the reaction system . Nucleophilic decomposition of di-p-tolyl sulfone with hydroxide ion in alcohol has also been reported, resulting in sulfinate and sulfonate ions .
Physical and Chemical Properties Analysis
The physical and chemical properties of di-p-tolyl sulfone and related compounds have been inferred from various studies. The reactivity and selectivity of sulfone derivatives in catalytic processes suggest that these compounds have distinct electronic and steric characteristics . The crystallographic analysis provides information on the bond lengths, angles, and absolute configurations, which are crucial for understanding the physical properties of these molecules . The decomposition reactions of di-p-tolyl sulfone under photolytic and nucleophilic conditions reveal aspects of its chemical stability and reactivity .
科学的研究の応用
Synthesis of Isomeric p-tolylpyridines
- Scientific Field : Organic Chemistry
- Summary of Application : Di-p-tolyl sulfone is used in the synthesis of isomeric p-tolylpyridines (α, β and γ) by photochemical decomposition .
- Results or Outcomes : The outcome of this process is the production of isomeric p-tolylpyridines (α, β and γ). No quantitative data or statistical analyses were provided in the sources .
Study of Thermodynamics and Kinetics
- Scientific Field : Physical Chemistry
- Summary of Application : Di-p-tolyl sulfone has been used in the study of thermodynamics and kinetics, specifically in the investigation of sulphuric acid assisted cleavage .
- Results or Outcomes : The outcome of this process is a better understanding of the thermodynamics and kinetics of sulphuric acid assisted cleavage of di-p-tolyl sulfone. No quantitative data or statistical analyses were provided in the sources .
Gas-Phase Heats of Formation Study
- Scientific Field : Physical Chemistry
- Summary of Application : Di-p-tolyl sulfone has been used in the study of gas-phase heats of formation .
- Results or Outcomes : The outcome of this process is a better understanding of the gas-phase heats of formation of di-p-tolyl sulfone. No quantitative data or statistical analyses were provided in the sources .
Energy Storage Devices
- Scientific Field : Materials Science
- Summary of Application : Di-p-tolyl disulfides (p-Tol 2 S 2), which can be derived from di-p-tolyl sulfone, are employed as load-carrying additives because of their anti-wear and extreme load-bearing qualities. These features make p-Tol 2 S 2 a potential candidate for next-generation energy storage devices .
- Results or Outcomes : The outcome of this process is the development of more stable battery materials. No quantitative data or statistical analyses were provided in the sources .
Safety And Hazards
特性
IUPAC Name |
1-methyl-4-(4-methylphenyl)sulfonylbenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14O2S/c1-11-3-7-13(8-4-11)17(15,16)14-9-5-12(2)6-10-14/h3-10H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WEAYCYAIVOIUMG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)C2=CC=C(C=C2)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID5060518 | |
| Record name | Benzene, 1,1'-sulfonylbis[4-methyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID5060518 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
246.33 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
White solid; [Alfa Aesar MSDS] | |
| Record name | Di-p-tolyl sulfone | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/21604 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Product Name |
Di-p-tolyl sulfone | |
CAS RN |
599-66-6 | |
| Record name | 1,1′-Sulfonylbis[4-methylbenzene] | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=599-66-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4,4'-Dimethyldiphenyl sulfone | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000599666 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Di-p-tolyl sulfone | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=208 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Benzene, 1,1'-sulfonylbis[4-methyl- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Benzene, 1,1'-sulfonylbis[4-methyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID5060518 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Di-p-tolyl sulphone | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.009.064 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 4,4′-Dimethyldiphenyl sulfone | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/MMK3ZM7GGJ | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



